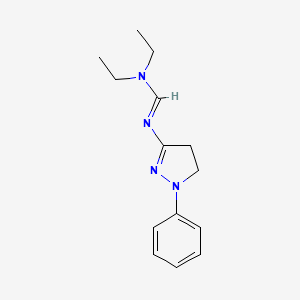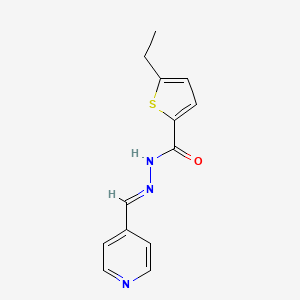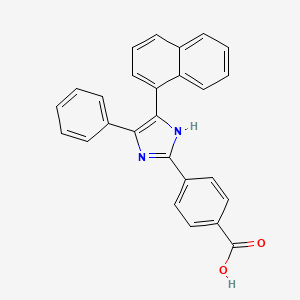
N,N-diethyl-N'-(2-phenyl-3,4-dihydropyrazol-5-yl)methanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-N’-(2-phenyl-3,4-dihydropyrazol-5-yl)methanimidamide is a chemical compound that belongs to the class of methanimidamides This compound is characterized by the presence of a diethylamino group and a phenyl-substituted dihydropyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N’-(2-phenyl-3,4-dihydropyrazol-5-yl)methanimidamide typically involves the reaction of N,N-diethylmethanimidamide with a phenyl-substituted dihydropyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. The starting materials are often commercially available or can be synthesized in-house. The reaction is scaled up using large reactors, and the product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-N’-(2-phenyl-3,4-dihydropyrazol-5-yl)methanimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides or amines; reactions are performed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-diethyl-N’-(2-phenyl-3,4-dihydropyrazol-5-yl)formamide, while reduction may produce N,N-diethyl-N’-(2-phenyl-3,4-dihydropyrazol-5-yl)methanamine.
Aplicaciones Científicas De Investigación
N,N-diethyl-N’-(2-phenyl-3,4-dihydropyrazol-5-yl)methanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-N’-(2-phenyl-3,4-dihydropyrazol-5-yl)methanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
- N,N-diethyl-1,4-phenylenediamine
- N,N-diethyl-N’-(2-phenyl-4-quinolinyl)-1,2-ethanediamine
Uniqueness
N,N-diethyl-N’-(2-phenyl-3,4-dihydropyrazol-5-yl)methanimidamide is unique due to its specific dihydropyrazole ring structure, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
N,N-diethyl-N'-(2-phenyl-3,4-dihydropyrazol-5-yl)methanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-3-17(4-2)12-15-14-10-11-18(16-14)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRYVRHMKDWFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=NC1=NN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-isopropoxyethanamine](/img/structure/B5165109.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine](/img/structure/B5165110.png)
![N-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5165116.png)

![1-(2,3-Dimethylphenyl)-4-[(4-hexoxyphenyl)methyl]piperazine](/img/structure/B5165127.png)
![N~4~,1,5-TRIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B5165145.png)

![3,5-dichloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B5165156.png)
![methyl 1-({5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolyl}carbonyl)-L-prolinate](/img/structure/B5165161.png)
![2,6-Dimethyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B5165169.png)
![ethyl 4-[1-(2-methylsulfanylbenzoyl)piperidin-3-yl]piperazine-1-carboxylate](/img/structure/B5165173.png)

![Ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B5165188.png)
![METHYL 2-[6-BROMO-2-(2-BROMOPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE](/img/structure/B5165200.png)
